methyl1-cyclobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . This compound belongs to the class of pyrazoles, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate typically involves the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate esterifying agent, such as methyl chloroformate, under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide; solvent medium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-pyrazole-5-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Cyclobutyl derivatives: Compounds with a cyclobutyl group often show similar reactivity and applications.
Uniqueness: Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of a cyclobutyl group and a pyrazole ring, which imparts distinct chemical and biological properties .
Biological Activity
Methyl1-cyclobutyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique cyclobutyl substitution and carboxylate functional group. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a five-membered ring structure containing two nitrogen atoms. The specific arrangement of the methyl and cyclobutyl groups contributes to its biological activity. The following table summarizes the structural characteristics of related pyrazole compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | Cyclobutyl group, carboxylate at position 5 | Antimicrobial, anti-inflammatory |
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | Isobutyl instead of cyclobutyl | Antimicrobial properties |
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | Cyclopentyl group | Potential anticancer activity |
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid | Isobutyl at position five | Neuroprotective properties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazoles have been shown to possess potent activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, and this compound is believed to inhibit the production of pro-inflammatory cytokines. This effect was observed in cell culture models where the compound reduced levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) .
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound:
- In Vivo Efficacy : A study evaluated the efficacy of the compound in a murine model of inflammation. Mice treated with this compound showed a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
- Mechanism of Action : Interaction studies have revealed that this compound binds to specific biological targets, such as enzymes involved in inflammatory pathways. This binding alters enzyme activity, leading to decreased inflammation.
- Comparative Analysis : When compared to other pyrazoles, this compound exhibited unique properties that may enhance its bioavailability and therapeutic index. Its structural features allow it to interact more effectively with biological targets than some structurally similar compounds .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-cyclobutylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-10-11(8)7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
VSCVSJBJYJNTTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NN1C2CCC2 |
Origin of Product |
United States |
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